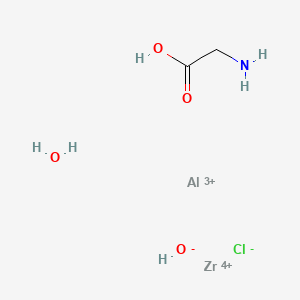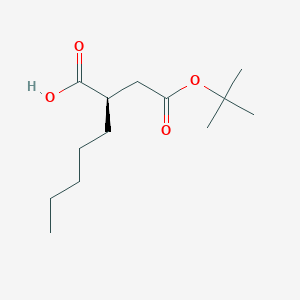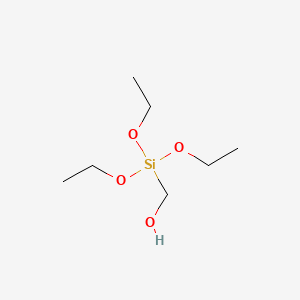
Hydridoaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydridoaluminium, also known as aluminum hydride, is a chemical compound with the formula AlH . It is a type of chemical entity and a subclass of a chemical compound . The compound is often represented by the canonical SMILES [AlH] .
Synthesis Analysis
The synthesis of hydridoaluminium compounds involves the reaction of aluminium tris(tetrahydroborate) with diethylalane in appropriate molar ratios . This yields the liquid hydridoaluminium tetrahydroborates, Al(BH4)3-xHx (where x = 1 or 2), after removal of the accompanying Al(BH4)3-xEtx (where x = 1 or 2) compounds formed in the redistribution reaction . Another synthesis method involves the reaction of Aluminium tris(tetrahydroborate), Al(BH4)3, with CO at ambient temperatures to give H3B *CO and a colourless, involatile, viscous liquid identified as hydridoaluminium bis(tetrahydroborate), [HA1(BH4)2] .
Molecular Structure Analysis
The structures of AlB2H9 and GaB2H9 have been investigated with ab initio quantum chemical methods . All results are consistent with a C2v structure containing a penta-coordinated central Al or Ga atom . The spectroscopic properties indicate that hydridoaluminium bis(tetrahydroborate) has an associated structure involving Al-H-Al bridges in the liquid phase .
Chemical Reactions Analysis
Aluminium tris(tetrahydroborate), Al(BH4)3, reacts with CO at ambient temperatures to give H3B *CO and a colourless, involatile, viscous liquid identified as hydridoaluminium bis(tetrahydroborate), [HA1(BH4)2] . Slow reduction of CO or its derivatives by [HA1(BH4)2] is responsible presumably for the secondary reactions which yield small amounts of methylated impurities .
Physical And Chemical Properties Analysis
Hydridoaluminium is a colourless, involatile, viscous liquid . The spectroscopic properties indicate that hydridoaluminium bis(tetrahydroborate) has an associated structure involving Al-H-Al bridges in the liquid phase .
Wissenschaftliche Forschungsanwendungen
Preparation of ‘unto-ordinated’ hydridoaluminium tetrahydroborate compounds, Al(BH4)3–xHx(x= 1 or 2), and alane (AlH3) species : This paper discusses the preparation of liquid hydridoaluminium tetrahydroborates, Al(BH4)3–xHx(X= 1 or 2), through the action of aluminium tris(tetrahydroborate) on diethylalane. The study finds that Al(BH4)2H is more stable, but both compounds in vacuo disproportionate, evolving Al(BH4)3 and forming a residue increasingly rich in Al–H bonds, eventually solidifying when the concentration of AlH3 units exceeds approximately 78 mol % (Oddy & Wallbridge, 1978).
Hydridoaluminium bis(tetrahydroborate) A new synthesis and some physical and chemical properties
: This study explores the reaction of Aluminium tris(tetrahydroborate), Al(BH4)3, with CO at ambient temperatures, resulting in the formation of H3B · CO and hydridoaluminium bi(tetrahydroborate), [HA1(BH4)2]n. It highlights the spectroscopic properties of hydridoaluminium bis(tetrahydroborate), suggesting an associated structure involving Al–H–Al bridges in the liquid phase, and the presence of alane molecules in different states of aggregation in toluene solution at room temperature. The study also investigates the chemical properties of the alane, including complexation with bases and addition to C2H4 and B2H6 (Downs & Jones, 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
λ1-alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRIOUNJHPCKPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[AlH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
27.9895 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydridoaluminium | |
CAS RN |
13967-22-1 |
Source


|
| Record name | Aluminum hydride (AlH) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13967-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexaneacetic acid, a-[[(phenylMethoxy)carbonyl]aMino]-, Methyl ester](/img/no-structure.png)




![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1149558.png)



![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1149572.png)